2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene
Description
2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene (CAS: 439814-87-6, molecular formula: C₉H₁₀BrFO₂) is a halogenated aromatic compound featuring a bromine atom at position 2, a fluorine atom at position 1, and a dimethoxymethyl group (–CH(OCH₃)₂) at position 3. The dimethoxymethyl moiety acts as a protecting group for aldehydes, enhancing stability during synthetic processes. This compound is primarily used in pharmaceutical and agrochemical research as a versatile intermediate .
Properties
IUPAC Name |
2-bromo-4-(dimethoxymethyl)-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-12-9(13-2)6-3-4-8(11)7(10)5-6/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQHKXISZJLWJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=C(C=C1)F)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624025 | |
| Record name | 2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81358-65-8 | |
| Record name | 2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81358-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the dimethoxymethyl group. One common method involves the bromination of 4-(dimethoxymethyl)-1-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Nucleophilic Substitution
The bromine atom undergoes nucleophilic aromatic substitution (SNAr) or aliphatic substitution depending on the reaction conditions:
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Aliphatic substitution : The dimethoxymethyl group (–OCH(OMe)₂) can react with nucleophiles (e.g., amines, alcohols) under basic conditions .
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Aromatic substitution : The bromine atom may react with strong nucleophiles (e.g., hydroxide, thiolates) under high-temperature or polar aprotic solvent conditions.
Hydrolysis of the Dimethoxymethyl Group
The dimethoxymethyl acetal is susceptible to acidic hydrolysis , converting it into a ketone:
Analytical and Structural Characterization
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NMR spectroscopy :
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Mass spectrometry : Molecular ion peak at [M]⁺ = 270 g/mol (for analogous compounds) .
Reaction Kinetics and Mechanism
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Substituent effects : The fluorine atom’s electronegativity enhances the stability of intermediates in nucleophilic substitution.
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Solvent dependence : Polar aprotic solvents (e.g., DMF, DMSO) favor aromatic substitution, while polar protic solvents (e.g., water, methanol) may promote hydrolysis.
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of 2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene typically involves:
- Bromination and Fluorination : The compound can be synthesized through the bromination of suitable benzene derivatives followed by fluorination. Common methods include using bromine or brominating agents under controlled conditions, often in inert solvents like dichloromethane at low temperatures to ensure selective bromination.
- Industrial Production : In industrial settings, large-scale production may utilize continuous flow reactors to enhance efficiency, allowing for precise control over reaction parameters such as temperature and pressure.
Common Reagents and Conditions
- Suzuki-Miyaura Coupling : Utilizes palladium catalysts and boronic acids under mild conditions for carbon-carbon bond formation.
- Oxidation Agents : Potassium permanganate or chromium trioxide for oxidizing the dimethoxymethyl group.
- Reduction Agents : Lithium aluminum hydride or hydrogen gas in the presence of a catalyst for dehalogenation.
Scientific Research Applications
This compound has several significant applications across various fields:
Chemistry
- Building Block : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development and agrochemistry.
Biology
- Biological Activity : The compound is being investigated for its potential interactions with biomolecules, which may lead to novel therapeutic agents. Preliminary studies suggest it may exhibit antimicrobial properties due to its halogenated structure.
Medicine
- Drug Development : Research is ongoing to explore its utility as a precursor in synthesizing therapeutic agents, especially those targeting specific biological pathways.
Industry
- Specialty Chemicals : Employed in producing specialty chemicals that require specific properties derived from its unique structure.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene involves its interaction with various molecular targets, depending on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The dimethoxymethyl group can undergo oxidation or reduction, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
Physical Properties
Key Observations :
- The dimethoxymethyl derivative has a higher molar mass than bromomethyl or tert-butyl analogues due to the oxygen-rich substituent.
- Bromomethyl-substituted compounds (e.g., 2-Bromo-4-(bromomethyl)-1-fluorobenzene) exhibit higher density and melting points, likely due to stronger van der Waals interactions .
Stability and Functional Group Influence
- Dimethoxymethyl Group : Stabilizes the compound against nucleophilic attack but hydrolyzes under acidic conditions to release formaldehyde. This property is exploited in controlled deprotection strategies .
- Bromomethyl/Chloromethyl Groups : Highly reactive in SN2 reactions but prone to degradation under humid or basic conditions .
- tert-Butyl Group : Imparts steric hindrance, enhancing thermal stability but limiting further functionalization .
Biological Activity
2-Bromo-4-(dimethoxymethyl)-1-fluorobenzene is a halogenated aromatic compound with potential biological activity. Its unique structure, featuring both bromine and fluorine atoms along with methoxymethyl substituents, suggests various interactions with biological systems. This article explores the compound's biological activity, synthesizing findings from diverse research studies and case reports.
- IUPAC Name : this compound
- Molecular Formula : C9H10BrF O2
- CAS Number : 81358-65-8
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of halogens (bromine and fluorine) can enhance lipophilicity, facilitating membrane permeability and potentially allowing the compound to influence cellular pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting normal cellular functions.
- Receptor Modulation : By binding to receptors, it could alter signaling pathways associated with various physiological processes.
Antimicrobial Activity
Halogenated aromatic compounds are known for their antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against a range of bacteria and fungi.
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| 2-Bromo-4-chlorophenol | Antibacterial | E. coli | |
| 4-Fluorobenzyl alcohol | Antifungal | Candida albicans |
Study 1: Anticancer Activity
A study investigated a series of halogenated benzene derivatives for anticancer properties. The results indicated that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines, likely through apoptosis induction.
Study 2: Enzyme Interaction
Research into enzyme interactions revealed that brominated compounds can act as effective inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This suggests that this compound may similarly affect drug metabolism and clearance.
Toxicological Profile
Understanding the safety and toxicity of this compound is essential for evaluating its potential applications.
Acute Toxicity Studies
Acute toxicity studies on related brominated compounds indicate varying levels of toxicity based on dosage and exposure routes. For example:
| Compound | LD50 (mg/kg) | Route of Administration | Reference |
|---|---|---|---|
| 1-Bromo-4-fluorobenzene | 2700 | Oral | |
| Brominated phenols | Varies widely | Inhalation/Oral |
These findings highlight the necessity for thorough toxicological assessments before clinical application.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
